![molecular formula C17H14ClN3O4 B11540687 N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide](/img/structure/B11540687.png)
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
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Overview
Description
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a hydrazino group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a condensation reaction involving catechol and formaldehyde.
Hydrazino Group Introduction: The hydrazino group is introduced by reacting the benzodioxole intermediate with hydrazine hydrate under controlled conditions.
Coupling with Chlorobenzamide: The final step involves coupling the hydrazino intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and hydrazino group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
- N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-bromobenzamide
- N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methylbenzamide
Uniqueness
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the compound’s function.
Biological Activity
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and research findings related to its pharmacological effects.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C18H17N3O5
- Molecular Weight : 353.35 g/mol
- SMILES Notation :
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3
This structure features a benzodioxole moiety, which is known for its biological activity, particularly in cancer research and as a potential anti-inflammatory agent.
Research indicates that compounds containing the benzodioxole structure can interact with various biological pathways. Specifically, this compound is hypothesized to inhibit specific enzyme activities related to cancer cell proliferation and survival.
- Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to inhibit Src family kinases (SFKs), which play a critical role in cancer progression. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Anti-inflammatory Properties : The presence of the benzodioxole group suggests potential anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways .
Pharmacological Studies
A variety of studies have assessed the biological activity of related compounds:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, studies report IC50 values in the low micromolar range for compounds targeting SFKs .
- In vivo Studies : Animal models have demonstrated that these compounds can significantly inhibit tumor growth when administered orally. For example, AZD0530, a related compound, showed promising results in xenograft models of pancreatic cancer, suggesting that this compound may exhibit similar efficacy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H17N3O5 |
Molecular Weight | 353.35 g/mol |
SMILES | COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Biological Activity | Inhibition of SFKs; anti-inflammatory effects |
Case Studies
- Study on Src Kinase Inhibition : A study published in PubMed investigated the effects of benzodioxole derivatives on SFKs and reported that these compounds led to a significant decrease in cell viability in colon cancer cell lines .
- Anti-inflammatory Activity : Another research article highlighted the anti-inflammatory properties of benzodioxole derivatives, noting their ability to reduce levels of TNF-alpha and IL-6 in vitro .
Properties
Molecular Formula |
C17H14ClN3O4 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H14ClN3O4/c18-13-4-2-12(3-5-13)17(23)19-9-16(22)21-20-8-11-1-6-14-15(7-11)25-10-24-14/h1-8H,9-10H2,(H,19,23)(H,21,22)/b20-8+ |
InChI Key |
ZVHPNUJOOSXAQI-DNTJNYDQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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